molecular formula C22H23ClFN5O3S B2765427 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1189470-34-5

3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(4-fluoro-3-methylphenyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2765427
CAS No.: 1189470-34-5
M. Wt: 491.97
InChI Key: ZTOPHRIPSLDRDH-UHFFFAOYSA-N
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Description

N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the context in which it is used. For example, if it is used as a drug, it might interact with specific receptors or enzymes in the body. If it is used as a reagent in a chemical reaction, its mechanism of action would involve the steps of the reaction pathway .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions, including the use of personal protective equipment and proper disposal methods .

Future Directions

The future research directions for this compound could involve further studies of its synthesis, properties, and potential applications. For example, it could be investigated for use in pharmaceuticals, materials science, or other areas of chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the benzoyl group and subsequent methylation. The final step involves the formation of the urea moiety through a reaction with an appropriate isocyanate or urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-N-(4-methylbenzyl)amine: This compound shares the methyl and benzyl groups but lacks the indole and urea moieties.

    4-methyl-N-(4-methylbenzyl)benzamide: This compound has a similar benzoyl group but differs in the rest of its structure.

    2-methyl-N-(4-(2-methylbenzoyl)amino)phenyl)benzamide: This compound has a similar benzoyl group and amide linkage but differs in the rest of its structure.

Uniqueness

N-methyl-N’-{[1-(4-methylbenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}urea is unique due to its combination of an indole ring, benzoyl group, and urea moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

IUPAC Name

3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-fluoro-3-methylphenyl)-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClFN5O3S/c1-15-12-17(6-7-20(15)24)25-21(30)19-14-27(2)26-22(19)33(31,32)29-10-8-28(9-11-29)18-5-3-4-16(23)13-18/h3-7,12-14H,8-11H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOPHRIPSLDRDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CN(N=C2S(=O)(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClFN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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